(E)-4-Bromo-1-chloro-2-methyl-2-butene
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Overview
Description
(E)-4-Bromo-1-chloro-2-methyl-2-butene is an organic compound with the molecular formula C5H8BrCl. It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-1-chloro-2-methyl-2-butene typically involves the halogenation of 2-methyl-2-butene. One common method is the addition of bromine and chlorine across the double bond of 2-methyl-2-butene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-1-chloro-2-methyl-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents, such as hydrogen halides, to form saturated products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and other strong bases are commonly used in substitution reactions.
Hydrogen Halides: Hydrogen bromide and hydrogen chloride are used in addition reactions to the double bond.
Elimination Conditions: High temperatures and strong bases are typically employed to induce elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted alkenes and alkanes can be formed.
Addition Products: The addition of hydrogen halides results in the formation of dihalogenated alkanes.
Elimination Products: Different alkenes are formed based on the elimination pathway and conditions.
Scientific Research Applications
(E)-4-Bromo-1-chloro-2-methyl-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-1-chloro-2-methyl-2-butene involves its interaction with nucleophiles and electrophiles. The presence of halogen atoms makes it a reactive compound, capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-chloro-2-butene: Lacks the methyl group, resulting in different reactivity and properties.
4-Bromo-2-methyl-2-butene: Lacks the chlorine atom, affecting its chemical behavior.
1-Bromo-2-chloro-2-methylpropane: A saturated analog with different reactivity due to the absence of a double bond.
Uniqueness
(E)-4-Bromo-1-chloro-2-methyl-2-butene is unique due to the presence of both bromine and chlorine atoms in the (E)-configuration, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-4-bromo-1-chloro-2-methylbut-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrCl/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRRYYFABPLXLQ-GORDUTHDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CBr)/CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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